molecular formula C17H19N5O4S B10830143 3-[4-[4-Methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione

3-[4-[4-Methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione

Cat. No.: B10830143
M. Wt: 389.4 g/mol
InChI Key: OOIINFBRWZQRRM-UHFFFAOYSA-N
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Description

TMX-4116 is a small molecule compound known for its role as a casein kinase 1α (CK1α) degrader. It has shown significant potential in scientific research, particularly in the study of multiple myeloma. TMX-4116 exhibits a high degradation preference for CK1α, making it a valuable tool in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TMX-4116 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of TMX-4116 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

TMX-4116 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving TMX-4116 include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of TMX-4116 depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

TMX-4116 has a wide range of scientific research applications, including:

Mechanism of Action

TMX-4116 exerts its effects by selectively degrading CK1α. The compound binds to CK1α and induces its ubiquitination and subsequent proteasomal degradation. This process disrupts the cellular functions of CK1α, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

TMX-4116 is compared with other similar compounds, such as FPFT-2216 and TMX-4100. While FPFT-2216 can degrade multiple targets, including PDE6D, IKZF1, and IKZF3, TMX-4116 is more selective for CK1α. TMX-4100, on the other hand, shows higher selectivity for degrading PDE6D .

List of Similar Compounds

  • FPFT-2216
  • TMX-4100
  • TMX-4113

TMX-4116 stands out due to its high selectivity for CK1α, making it a valuable tool in cancer research and drug discovery .

Biological Activity

The compound 3-[4-[4-Methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione (C17H19N5O4S) has garnered interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a piperidine core with a triazole and thiophene moiety, contributing to its biological activity. The molecular weight is approximately 389.4 g/mol , and its structural formula indicates the presence of functional groups that may interact with biological targets.

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : It has been reported to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in cortisol metabolism. This inhibition can potentially ameliorate conditions like metabolic syndrome, type 2 diabetes, and obesity .
  • Interaction with Receptors : The compound may also interact with various receptors involved in central nervous system (CNS) disorders, suggesting potential applications in treating cognitive impairments and neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary studies have indicated that similar compounds with pyrrole and thiophene structures demonstrate antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that the compound could have potential as an antimicrobial agent.

Biological Activity Profile

A detailed analysis of the biological activity of the compound is summarized in the following table:

Activity Type Target/Pathway Effect/Outcome Reference
Enzyme Inhibition11β-Hydroxysteroid DehydrogenaseReduced cortisol metabolism
CNS InteractionNeurotransmitter receptorsPotential improvement in cognitive function
Antimicrobial ActivityBacterial pathogensInhibition of bacterial growth
Anti-inflammatory EffectsCytokine pathwaysReduction in inflammation markers

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into potential applications:

  • Study on Metabolic Syndrome : A study demonstrated that compounds similar to this one significantly reduced blood glucose levels and improved insulin sensitivity in diabetic animal models. This suggests a promising avenue for treating metabolic disorders .
  • Neuroprotective Effects : Research involving neurodegenerative disease models showed that related compounds could improve cognitive function in mice subjected to Alzheimer’s-like pathology. The mechanism was attributed to anti-inflammatory properties and modulation of neurotransmitter systems .

Properties

Molecular Formula

C17H19N5O4S

Molecular Weight

389.4 g/mol

IUPAC Name

3-[4-[4-methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione

InChI

InChI=1S/C17H19N5O4S/c1-26-14-10(9-27-15(14)17(25)21-6-2-3-7-21)11-8-22(20-19-11)12-4-5-13(23)18-16(12)24/h8-9,12H,2-7H2,1H3,(H,18,23,24)

InChI Key

OOIINFBRWZQRRM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC=C1C2=CN(N=N2)C3CCC(=O)NC3=O)C(=O)N4CCCC4

Origin of Product

United States

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